Cas no 885066-54-6 (1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid)

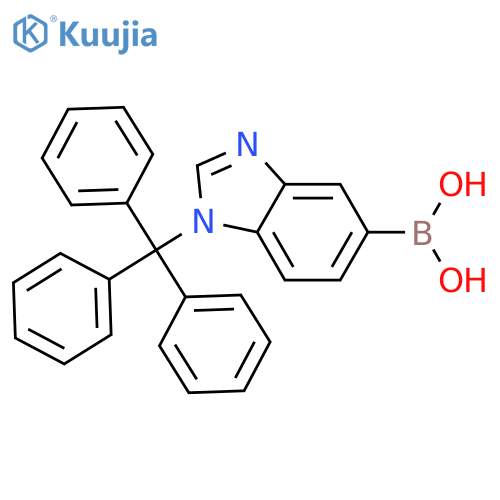

885066-54-6 structure

商品名:1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid

CAS番号:885066-54-6

MF:C26H21BN2O2

メガワット:404.268146276474

MDL:MFCD30537523

CID:1927890

1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid 化学的及び物理的性質

名前と識別子

-

- Boronic acid, [1-(triphenylmethyl)-1H-benzimidazol-5-yl]-

- 1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid

- Boronic acid, B-[1-(triphenylmethyl)-1H-benzimidazol-5-yl]-

- (1-Trityl-1H-benzo[d]imidazol-5-yl)boronic acid

-

- MDL: MFCD30537523

- インチ: 1S/C26H21BN2O2/c30-27(31)23-16-17-25-24(18-23)28-19-29(25)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,30-31H

- InChIKey: ZMMDGTZNALDZRX-UHFFFAOYSA-N

- ほほえんだ: B(C1=CC=C2N(C(C3=CC=CC=C3)(C3=CC=CC=C3)C3=CC=CC=C3)C=NC2=C1)(O)O

じっけんとくせい

- 密度みつど: 1.15±0.1 g/cm3(Predicted)

- ふってん: 654.7±65.0 °C(Predicted)

- 酸性度係数(pKa): 7.83±0.30(Predicted)

1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-87926-1g |

[1-(triphenylmethyl)-1H-1,3-benzodiazol-5-yl]boronic acid |

885066-54-6 | 1g |

$0.0 | 2023-09-01 | ||

| Enamine | EN300-87926-1.0g |

[1-(triphenylmethyl)-1H-1,3-benzodiazol-5-yl]boronic acid |

885066-54-6 | 1.0g |

$0.0 | 2023-02-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1875089-1g |

(1-Trityl-1H-benzo[d]imidazol-5-yl)boronic acid |

885066-54-6 | 98% | 1g |

¥3500.00 | 2024-04-27 |

1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

885066-54-6 (1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2039-76-1(3-Acetylphenanthrene)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量